molecular formula C13H19N3O3 B6644963 2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid

2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid

Cat. No.: B6644963
M. Wt: 265.31 g/mol
InChI Key: URYIQHIKFLFVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid is a chemical compound that is widely used in scientific research. It is also known as MICA or MICA-1 and belongs to the family of non-protein amino acids. MICA has been shown to have various biochemical and physiological effects, making it an important tool in the field of life sciences.

Mechanism of Action

The mechanism of action of MICA involves binding to the NKG2D receptor, which is expressed on various immune cells. This binding leads to the activation of the immune cells, leading to the killing of target cells. MICA has also been shown to induce the production of cytokines, such as interferon-γ, which further enhances the immune response.
Biochemical and Physiological Effects:
MICA has various biochemical and physiological effects. It has been shown to induce the expression of stress proteins, such as heat shock proteins, which are important in the response to cellular stress. MICA has also been shown to induce the production of cytokines, such as interleukin-15, which is important in the proliferation of immune cells. Additionally, MICA has been shown to induce the expression of adhesion molecules, which are important in the migration of immune cells to sites of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using MICA in lab experiments is its specificity for the NKG2D receptor. This allows for the study of the immune response to specific target cells. Additionally, MICA has been shown to be stable in various conditions, making it a reliable tool in lab experiments. However, one limitation of using MICA is its low yield in the synthesis process, which can limit its availability for research.

Future Directions

There are various future directions for the use of MICA in scientific research. One direction is the study of the role of MICA in the response to viral infections. MICA has been shown to be induced by viral infections, and its role in the immune response to viruses is an area of active research. Another direction is the study of the role of MICA in the response to tumors. MICA has been shown to be expressed on various tumor cells, and its role in immune surveillance and immune evasion by tumors is an area of active research. Finally, the development of MICA-based therapeutics is another future direction. MICA has the potential to be used as an immunotherapeutic agent for the treatment of various diseases, such as cancer and viral infections.

Synthesis Methods

The synthesis of MICA involves the reaction of 1-methylimidazole-4-carboxylic acid with cyclohexylmethylamine. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The yield of the synthesis process is typically around 50%.

Scientific Research Applications

MICA has been extensively used in scientific research as a tool to study the immune system. It is a ligand for the NKG2D receptor, which is expressed on various immune cells. MICA has been shown to activate natural killer cells, CD8+ T cells, and γδ T cells, leading to the killing of target cells. This makes MICA an important tool in the study of immune surveillance and immune evasion by tumors.

Properties

IUPAC Name

2-[1-[(1-methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-16-8-10(14-9-16)12(19)15-13(7-11(17)18)5-3-2-4-6-13/h8-9H,2-7H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYIQHIKFLFVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)NC2(CCCCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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